Tetrafluoroethane

Catalog No.
S589421
CAS No.
811-97-2
M.F
C2H2F4
M. Wt
102.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrafluoroethane

CAS Number

811-97-2

Product Name

Tetrafluoroethane

IUPAC Name

1,1,1,2-tetrafluoroethane

Molecular Formula

C2H2F4

Molecular Weight

102.03 g/mol

InChI

InChI=1S/C2H2F4/c3-1-2(4,5)6/h1H2

InChI Key

LVGUZGTVOIAKKC-UHFFFAOYSA-N

SMILES

C(C(F)(F)F)F

Solubility

Insoluble in water
Soluble in ethyl ether
Solubility in water: none

Synonyms

1,1,1,2-tetrafluoroethane, FC-134a, GR 106642X, HFA 134a, HFA-134a, HFC 134a, HFC-134a, HFC134a, hydrofluoroalkane-134a, norflurane, R 134a, R-134a

Canonical SMILES

C(C(F)(F)F)F
  • Atmospheric Breakdown

    When released into the atmosphere, tetrafluoroethane undergoes degradation primarily through reactions with hydroxyl radicals (OH). These reactions break down the molecule into various products, including trifluoroacetyl fluoride (CF3COF), formic acid (HCOOH), carbon dioxide (CO2), and hydrogen fluoride (HF) []. Modeling studies suggest that roughly 40% of tetrafluoroethane breaks down via reaction with OH in the lower atmosphere, while the remaining 60% breaks down in the stratosphere []. Recent research suggests the yield of trifluoroacetyl fluoride might be lower than previously thought, ranging from 7-20% [].

  • Fate of Degradation Products

    The fate of the breakdown products further influences the environmental impact of tetrafluoroethane. Acid fluorides like trifluoroacetyl fluoride, formic acid, and carbon dioxide are taken up by cloud water, where they undergo hydrolysis to form trifluoroacetic acid, formic acid, carbon dioxide, and hydrogen fluoride []. Dry deposition to land or ocean surfaces can also occur, followed by hydrolysis [].

Potential Environmental Concerns

While tetrafluoroethane does not contribute significantly to ozone depletion, it does have a global warming potential (GWP) of 1430 over a 100-year timeframe []. This means it traps heat in the atmosphere at a rate 1430 times greater than carbon dioxide over the same period. While this GWP is significantly lower than that of chlorofluorocarbons (CFCs) it replaced, it still contributes to global warming [].

Ongoing Research

Research on tetrafluoroethane continues to explore various aspects, including:

  • Refining degradation pathways: Further studies aim to refine the understanding of the breakdown pathways and the yield of different products, particularly trifluoroacetyl fluoride [].
  • Alternative refrigerants: Research into alternative refrigerants with even lower GWP is ongoing to further mitigate the environmental impact of cooling technologies [].

Tetrafluoroethane, specifically 1,1,1,2-tetrafluoroethane, is a colorless gas at room temperature with a faint ether-like odor. It is categorized as a hydrofluorocarbon (HFC) and is primarily utilized as a refrigerant. Its chemical formula is C₂H₂F₄, and it has a boiling point of approximately -26°C. Tetrafluoroethane is known for its low ozone depletion potential and is considered less harmful to the environment compared to its predecessor, dichlorodifluoromethane (R-12) .

Tetrafluoroethane primarily functions as a refrigerant through a vapor-compression cycle. It absorbs heat from a low-temperature environment as it evaporates and releases heat at a higher temperature when it condenses. In some applications, it acts as a blowing agent for foam production by expanding during the foaming process.

  • Inhalation: Inhaling high concentrations can cause dizziness, nausea, and difficulty breathing. Exposure limits have been established by occupational safety organizations.
  • Environmental Impact: While significantly less harmful than CFCs, tetrafluoroethane is still a greenhouse gas with a global warming potential (GWP) of around 1430 compared to CO₂. Research is ongoing to develop even lower GWP alternatives.
, including:

  • Production Reaction: It is synthesized by reacting trichloroethylene with hydrogen fluoride:
    CHCl CCl2+4HFCF3CH2F+3HCl\text{CHCl CCl}_2+4\text{HF}\rightarrow \text{CF}_3\text{CH}_2\text{F}+3\text{HCl} .
  • Decomposition: At elevated temperatures (above 250°C), tetrafluoroethane can decompose, producing toxic gases such as hydrogen fluoride and carbonyl fluoride .
  • Reactivity with Butyllithium: It reacts with butyllithium to form trifluorovinyl lithium:
    CF3CH2F+2BuLiCF2=CFLi+LiF+2BuH\text{CF}_3\text{CH}_2\text{F}+2\text{BuLi}\rightarrow \text{CF}_2=\text{CFLi}+\text{LiF}+2\text{BuH} .

The primary method for synthesizing tetrafluoroethane involves the reaction of trichloroethylene with hydrogen fluoride in a closed system. This process allows for efficient conversion while minimizing environmental impact. Other methods may include fluorination processes using various fluorinating agents under controlled conditions .

Tetrafluoroethane has several applications:

  • Refrigeration: It serves as a refrigerant in air conditioning systems and refrigeration units due to its favorable thermodynamic properties.
  • Aerosol Propellant: Used in aerosol sprays due to its ability to vaporize quickly and lower temperatures upon evaporation.
  • Solvent: It is being explored as an organic solvent in various chemical processes .
  • Particle Detectors: Employed in resistive plate chamber particle detectors, including those used in large-scale experiments like the Large Hadron Collider .

Tetrafluoroethane interacts with various substances under specific conditions. For instance, it can react violently with strong reducing agents and may also interact with strong oxidizing agents at extreme temperatures. Studies have shown that hydroxyl radicals can break down tetrafluoroethane into reactive intermediates that further react with oxygen .

Several compounds share structural similarities with tetrafluoroethane. Here are some notable examples:

Compound NameChemical FormulaOzone Depletion PotentialGlobal Warming Potential
DichlorodifluoromethaneCCl₂F₂High10,900
1,1-DifluoroethaneC₂H₄F₂Low1,000
2,3,3,3-TetrafluoropropeneC₃H₃F₄Low4

Uniqueness of Tetrafluoroethane:

  • Tetrafluoroethane has a significantly lower global warming potential compared to dichlorodifluoromethane while maintaining effective refrigeration capabilities.
  • Unlike many other refrigerants, it has negligible ozone depletion potential and is less toxic than some alternatives.

Physical Description

1,1,1,2-tetrafluoroethane appears as a colorless gas with a slight ethereal odor. Vapors are heavier than air. Shipped liquefied under own vapor pressure. Flash point 351 °F. Inhalation at high concentrations is harmful and may cause heart irregularities, unconsciousness or death without warning. Liquid contact may cause frostbite. Vapors can replace the available oxygen.
Liquid; Gas or Vapor
Compressed liquefied gas; [ICSC] Slight ethereal odor; [CAMEO]
COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless gas
Colorless gas at ambient conditions

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Exact Mass

102.00926271 g/mol

Monoisotopic Mass

102.00926271 g/mol

Boiling Point

-26.5 °C at 1 atmosphere
-26 °C

Heavy Atom Count

6

Vapor Density

Relative vapor density (air = 1): 3.5

Density

1.2072 g/cu cm at 25 °C
Critical density: 0.508 g/cu cm

LogP

log Kow = 1.68
1.06

Odor

Faint ethereal odor

Decomposition

When heated to decomposition it emits toxic vapors of /flouride/.
All fluorocarbons will undergo thermal decomposition when exposed to flame or red-hot metal. /Fluorocarbons/

Melting Point

-103.296 °C
-101 °C

UNII

DH9E53K1Y8

GHS Hazard Statements

Aggregated GHS information provided by 519 companies from 10 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 112 of 519 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 407 of 519 companies with hazard statement code(s):;
H280 (100%): Contains gas under pressure;
may explode if heated [Warning Gases under pressure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: 1,1,1,2-Tetrafluoroethane (HFC-134a) is a colorless gas. It is moderately soluble in water. 1,1,1,2-Tetrafluoroethane has estimated 20-, 100- and 500-year Global Warming Potentials of 3300-4845, 1300-1896 and 420-589, respectively. USE: HFC-134a is an important commercial chemical. It is used as a coolant in refrigeration and air conditioners. It is used as a foam blowing and dry etching agent. It is a propellant for aerosol products including inhalers, and is a medical topical anesthetic. EXPOSURE: Workers that produce or use HFC-134a may breathe in vapors or have direct skin contact. The general population may be exposed to vapors from aerosol products or when using medical skin products. If HFC-134a is released to the environment, it will be broken down in air very slowly. It is not expected to be broken down by sunlight. It will move into air from soil and water surfaces. It is expected to move easily through soil. It will not be broken down by microorganisms, and is not expected to build up in fish. RISK: No complaints or adverse health effects were noted in human volunteers that repeatedly breathed HFC-134a in the air or received exposure from an inhaler utilizing HFC-134a as a propellant. Additional data on the potential for HFC-134a to produce toxic effects in humans were not available. Prolonged exposure to high vapor levels in laboratory animals caused incoordination, inability to walk, and, in some cases, loss of consciousness. No toxic or carcinogenic effects were observed in laboratory animals exposed to high levels of HFC-134a in the air over time. Infertility, abortion, and birth defects were not observed in laboratory animals that breathed HFC-134a prior to mating, during mating, and/or during pregnancy. The potential for HFC-134a to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Therapeutic Uses

/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. 1,1,1,2-Tetrafluoroethane is included in the database.

Vapor Pressure

4990 mm Hg at 25 °C
Vapor pressure, kPa at 25 °C: 630

Pictograms

Compressed Gas

Other CAS

811-97-2
29759-38-4

Absorption Distribution and Excretion

The safety and pharmacokinetics of HFC 134a and HFC 227 were assessed in two separate double-blind studies. Each HFC (hydrofluorocarbon) was administered via whole-body exposure as a vapor to eight (four male and four female) healthy volunteers. Volunteers were exposed, once weekly for 1 hr, first to air and then to ascending concentrations of HFC (1000, 2000, 4000, and 8000 parts per million (ppm)), interspersed with a second air exposure and two CFC 12 (dichlorodifluoromethane) exposures (1000 and 4000 ppm). Comparison of either HFC 134a or HFC 227 to CFC 12 or air gave no clinically significant results for any of the measured laboratory parameters. There were no notable adverse events, there was no evidence of effects on the central nervous system, and there were no symptoms of upper respiratory tract irritation. HFC 134a, HFC 227, and CFC 12 blood concentrations increased rapidly and in an exposure-concentration-dependent manner, although not strictly proportionally, and approached steady state. Maximum blood concentrations (C(max)) tended to be higher in males than females. ... In the HFC 134a study, the gender difference in C(max) was only statistically significant (P < 0.05) for CFC 12 at 4000 ppm and HFC 134a at 8000 ppm. Following the end of exposure, blood concentrations declined rapidly, predominantly biphasically and independent of exposure concentration. For the HFC 134a study, the t(1/2)alpha (alpha elimination half-life) was short for both CFC 12 and HFC 134a (<11 min). The t(1/2)beta (beta elimination half-life) across all exposure concentrations was a mean of 36 and 42 min for CFC 12 and HFC 134a, respectively. Mean residence time (MRT) was an overall mean of 42 and 44 min for CFC 12 and HFC 134a, respectively. ... Exposure of healthy volunteers to exposure levels up to 8000 ppm HFC 134a, 8000 ppm HFC 227, and 4000 ppm CFC 12 did not result in any adverse effects on pulse, blood pressure, electrocardiogram, or lung function.
Six male and six female Sprague-Dawley rats were ventilated head-only for 1 hr on a 15% atmosphere of 1,1,1,2-tetrafluoroethane (HFA-134a) in air in a magnetic resonance imaging spectrometer. Results from these dynamic 19F NMR studies suggest that a steady-state in vivo concentration of HFA-134a was approached at approximately 25 min into the exposure. Quantitative integration analysis using an external standard estimated this plateau to be 58.3 +/- 11.9 mg of absorbed HFA-134a per rat. The HFA-134a 19F NMR signal disappeared rapidly following removal of the test atmosphere, with an elimination half-life of 4.6 +/- 0.6 min in the male rats and 4.9 +/- 1.5 min in the female rats. The data suggest that there was no statistical difference between the sexes in amount absorbed or in elimination half-lives.
HFA134a (1,1,1,2-tetrafluoroethane) is a nonozone-depleting candidate to replace the chlorofluorocarbons used as propellants in metered-dose inhalers (MDIs) for pharmaceuticals that are widely used in the treatment of respiratory tract disease. As a means for ensuring the safety of such a compound for human use, it is necessary to establish that there is no excessive or unexpected accumulation in the body and in selected regions. A sensitive whole-body gamma-counting technique has been used with 18F-labeled HFA134a to measure the whole-body and regional absorption, distribution, and retention of HFA134a after administration in humans by single-breath inhalation. In seven healthy subjects, labeled HFA134a was rapidly eliminated by ventilation during the first few minutes, with an average of 9.6% of the radioactivity retained in the body at 5 min. This radioactivity cleared with an apparent terminal half-life of 1.5-4.2 hr to leave, on average, < 1% of the administered dose (< 750 micrograms, approximately 0.2 microCi) retained in the body at 5.8 hr. Disposition of radioactivity was independent of the position of label. Thus, there was no evidence of any significant degradative metabolism. On average, only 0.0056% of the administered dose appeared in the urine within the first 2 hr. Later samples contained no significant radioactivity. Inhaled HFA134a first distributed to all regions of the body and then cleared without evident accumulation in any specific region.
The safety, tolerability and pharmacokinetics of the chlorine-free propellant HFA134a were assessed in healthy subjects after single and repeat doses. Absorption and disposition were investigated in healthy subjects and severe chronic obstructive pulmonary disease (COPD) patients using labelled HFA134a. There were no clinically significant changes in vital signs, ECG, pulmonary function tests and laboratory parameters measured. No serious adverse events were reported. In both subjects and patients HFA134a was mainly eliminated by exhalation within the first few minutes after administration and was distributed throughout the body with no obvious accumulation in any specific region. HFA134a was rapidly absorbed after inhalation with dose-related blood concentrations which declined rapidly after dosing (t1/2 = 31 min). Metabolism was not a significant route of elimination of HFA134a. Studies were also performed with salmeterol and salbutamol MDIs reformulated with HFA134a. The results showed that these MDIs were safe and well tolerated in healthy subjects and gave a similar pharmacodynamic response to the current MDIs.
For more Absorption, Distribution and Excretion (Complete) data for 1,1,1,2-TETRAFLUOROETHANE (8 total), please visit the HSDB record page.

Metabolism Metabolites

The metabolic fate and disposition of [U-(14)C]-1,1,1,2-tetrafluoroethane ([U-(14)C]-HFC134a) has been determined in the male and female rat following a 1 hr single exposure by inhalation to atmospheres of 10,000 ppm. Of the inhaled dose, approx. 1% was recovered in urine, feces and expired air postexposure indicating that absorption of this fluorocarbon across the lung is poor. Of this 1%, approx, two-thirds were exhaled within 1 hr of the cessation of exposure as unchanged HFC134a. The remaining radioactivity was exhaled as [(14)C]-carbon dioxide or excreted in urine and feces as trifluoroacetic acid. Carbon dioxide was the major metabolite of HFC134a accounting for 0.22 and 0.27% of the inhaled dose in the male and female rat, respectively. Urinary excretion accounted for 0.09% of the dose and fecal excretion 0.04% of the dose by both sexes. Total metabolism measured as the sum of the radioactivities in urine, feces and as carbon dioxide amounted to 0.34 and 0.40% of the inhaled dose in male and female, respectively. There were no major sex differences in the rates, routes or amounts of radiolabel excreted. Analysis of a range of tissues at 5 days postexposure showed a relatively uniform distribution of radioactivity. There was no evidence for a specific uptake of HFC134a or a metabolite into any organ or tissue analyzed, including fat.
The chlorofluorocarbon substitute 1,1,1,2-tetrafluoroethane is subject to metabolism by cytochrome p450 in hepatic microsomes from rat, rabbit, and human. In rat and rabbit, the p450 form 2E1 is a predominant low KM, high rate catalyst of 1,1,1,2-tetrafluoroethane biotranformation and is prominently involved in the metabolism of other tetrahaloalkanes of greater toxicity than 1,1,1,2-tetrafluoroethane (eg, 1,2-dichloro-1,1-difluoroethane). In this study, it was determined that the human ortholog of p450 2E1 plays a role of similar importance in the metabolism of 1,1,1,2-tetrafluoroethane. In human hepatic microsomes from 12 individuals, preparations from subjects with relatively high p450 2E1 levels were shown to metabolize 1,1,1,2-tetrafluoroethane at rates 5- to 10-fold greater than microsomes of individuals with lower levels of this enzyme; the increased rate of metabolism of 1,1,1,2-tetrafluoroethane was specifically linked to increased expression of p450 2E1. The primary evidence for the conclusion is drawn from studies using mechanism based inactivation of p450 2E1 by diethyldithiocarbamate, competitive inhibition of 1,1,1,2-tetrafluoroethane oxidation by p-nitrophenol (a high affinity substrate for p450 2E1), strong positive correlations of rates of 1,1,1,2-tetrafluoroethane defluorination with p-nitrophenol hydroxylation in the study population, and correlation of p450 2E1 levels with rates of halocarbon oxidation. Thus, our findings support the conclusion that human metabolism of 1,1,1,2-tetrafluoroethane is qualitatively similar to that of the species (rat and rabbit) used for toxicological assessment of this halocarbon. Although hazard from 1,1,1,2-tetrafluoroethane exposure is not anticipated in most humans (based on toxicological evaluation in laboratory animals), our results suggest that 1,1,1,2-tetrafluoroethane exposure should be minimized for individuals with chemical exposure histories commensurate with elevation of p450 2E1 (ie, frequent contact with agents such as ethanol, trichloroethylene, or pyridine). Furthermore, these findings suggest that toxicity assessment of certain other haloethanes currently under consideration as replacements for chlorofluorocarbons should be considered in animals with elevated p450 2E1.
1,1,1,2-Tetrafluoroethane, which lacks ozone depleting potential, has been selected as a replacement refrigerant for dichlorodifluoromethane in air conditioning and chiller applications, and as a propellant for pharmaceutical aerosols. A variety of paradigms using rats and rabbits have shown that 1,1,1,2-tetrafluoroethane has very little toxic potential. To strengthen the prediction of human hazard associated with 1,1,1,2-tetrafluoroethane exposure, the rate of metabolism of this halocarbon by human hepatic microsomes was evaluated relative to similar tissue preparations derived from rats and rabbits. Human microsomes defluorinated 1,1,1,2-tetrafluoroethane in a cytochrome p450 catalyzed reaction, common also to rat and rabbit. In absolute terms, the maximal rate of 1,1,1,2-tetrafluoroethane metabolism by human microsomes was very low, showed little interindividual variation among the samples evaluated (1.3 : 0.3 nmol fluoride ions/mg protein/15 min, x : standard deviation, n = 10), and did not exceed that in rat or rabbit liver microsomes. These findings support the argument that for characterization of 1,1,1,2-tetrafluoroethane toxicity, especially that which may be mediated by products of halocarbon metabolism, laboratory animals are an adequate surrogate for humans.
1,1,1,2-Tetrafluoroethane (R-134a), a nonozone-depleting alternative air-conditioning refrigerant and propellant for pharmaceutical preparations, is oxidatively defluorinated by rat hepatic microsomes. In this report we show that induction of cytochrome P-450IIE1 in rats, by pyridine administration, resulted in an 8-fold increase in the rate of R-134a metabolism by hepatic microsomes (Vmax 47 vs. 6 nmol F-/mg microsomal protein/15 min). Furthermore, when data were normalized for P-450 content, a 4-fold increase in R-134a metabolism was noted for IIE1-enriched microsome preparations. In contrast, phenobarbital and Aroclor 1254 decreased the specific activity of hepatic microsomes for this function. The microsomal content of P-450IIE1, as evaluated by Western blot, was elevated significantly only in microsomes from pyridine-treated rats. p-Nitrophenol and aniline, which are metabolized at high rates by rat P-450IIE1, decreased the rate of R-134a defluorination by hepatic microsomes; Dixon plot analysis indicated competitive inhibition with a Ki of 36 microM p-nitrophenol or 115 microM aniline. Pyridine also potently induced defluorination of R-134a catalyzed by rabbit liver microsomes. Studies with individual P-450 isozymes purified from rabbit liver showed that the phenobarbital- and polycyclic hydrocarbon-induced isozymes (IIB1 and IA2) defluorinated R-134a at negligible rates (1.9 and 0.4 nmol F-/nmol P-450/60 min, respectively). In contrast, P-450IIE1 catalyzed defluorination of R-134a at a relatively high rate (16.2 nmol F-/nmol P-450/60 min); isozyme IA1, which also is induced by nitrogen-containing heterocycles such as pyridine, was somewhat active (5.3 nmol F-/nmol P-450/60 min).
The metabolism of 1,1,1,2-tetrafluoroethane by hepatocytes was investigated. Liver cells were isolated from male Fischer 344 rats and exposed to atmospheres containing 1,1,1,2-tetrafluoroethane and/or halothane and analyzed for fluoride. Fluoride was detected after exposure of hepatocytes to 25% 1,1,1,2-tetrafluoroethane, and the amount increased with the number of cells and with increasing 1,1,1,2-tetrafluoroethane concn. A nonlinear relationship was seen between 1,1,1,2-tetrafluoroethane concn and fluoride, indicating probable substrate saturation. When hepatocytes were incubated with 25% 1,1,1,2-tetrafluoroethane and halothane, there was a reduction in fluoride production that was related to the concn of halothane. Hepatocytes from phenobarbital treated animals produced as much fluoride as untreated animals in the presence of 12.5% or less 1,1,1,2-tetrafluoroethane, however at a concn of 25% or more 1,1,1,2-tetrafluoroethane, phenobarbital treated cells produced more fluoride than untreated cells. It was concluded that 1,1,1,2-tetrafluoroethane can be metabolized by liver cells, and may involve cytochrome p450.

Wikipedia

1,1,1,2-Tetrafluoroethane

Biological Half Life

... Ten male volunteers were exposed to 500 ppm HFC-134a (2 hr, 50 W exercise). ... The post-exposure urinary excretion was 0.002% of the inhaled amount, and the half-time was 58 min (pooled data). ... The late decay in blood was consistent with a wash-out of HFC-134a from fat tissues, with a half-time of 114+/-21 min. ...
... HFA134a was rapidly absorbed after inhalation with dose-related blood concentrations which declined rapidly after dosing (t1/2 = 31 min). ...
Six male and six female Sprague-Dawley rats were ventilated head-only for 1 hr on a 15% atmosphere of 1,1,1,2-tetrafluoroethane (HFA-134a) in air in a magnetic resonance imaging spectrometer. ... The HFA-134a 19F NMR signal disappeared rapidly following removal of the test atmosphere, with an elimination half-life of 4.6 +/- 0.6 min in the male rats and 4.9 +/- 1.5 min in the female rats. ...
The safety and pharmacokinetics of HFC 134a and HFC 227 were assessed in two separate double-blind studies. Each HFC (hydrofluorocarbon) was administered via whole-body exposure as a vapor to eight (four male and four female) healthy volunteers. Volunteers were exposed, once weekly for 1 hr, first to air and then to ascending concentrations of HFC (1000, 2000, 4000, and 8000 parts per million (ppm)), interspersed with a second air exposure and two CFC 12 (dichlorodifluoromethane) exposures (1000 and 4000 ppm). ... For the HFC 134a study, the t(1/2)alpha (alpha elimination half-life) was short for both CFC 12 and HFC 134a (<11 min). The t(1/2)beta (beta elimination half-life) across all exposure concentrations was a mean of 36 and 42 min for CFC 12 and HFC 134a, respectively. ...
For more Biological Half-Life (Complete) data for 1,1,1,2-TETRAFLUOROETHANE (8 total), please visit the HSDB record page.

Methods of Manufacturing

Higher temperatures and higher hydrogen fluoride-to-substrate ratios are necessary to achieve complete replacement of all chlorine atoms in the starting chloro compounds by fluorine. Both liquid-phase halogen exchange in the presence of catalysts, such as antimony(V) or tin(IV) chlorofluorides and vapor phase reactions using solid-phase catalysts based on chromium are employed. Preferred starting materials are chloroform for HFC 23, dichloromethane for HFC 32, and 1,1,1-trichloroethane for HFC 143a . The conversion of tetrachloroethylene to HFC 125 and trichloroethylene to HFC 134a involves initial HF-addition across the double bond followed by a series of chlorine-fluorine exchange reactions.

General Manufacturing Information

Electrical Equipment, Appliance, and Component Manufacturing
Wholesale and Retail Trade
Plastics Product Manufacturing
Utilities
Other (requires additional information)
Not Known or Reasonably Ascertainable
Construction
Pharmaceutical and Medicine Manufacturing
All Other Chemical Product and Preparation Manufacturing
Plastics Material and Resin Manufacturing
Machinery Manufacturing
Miscellaneous Manufacturing
Ethane, 1,1,1,2-tetrafluoro-: ACTIVE

Analytic Laboratory Methods

The aim of this study was the quantification of vapors of the ozone-depleting refrigerant R22 in the presence of its most important substitute R134a, by the use of the reflectometric interference spectroscopy and polymers as sensitive layers. First, the sorption characteristic of different types of polymers exposed to the vapors of the two analytes was investigated. Then, binary mixtures of the two refrigerants were measured with an array set-up on the basis of six polymer sensors. The measurements were evaluated by the use of neural networks, whereby low limits of detection of 0.45 percentage volume (vol. %) for R22 and 1.45 vol. % for R134a could be established. Additionally, one polar polymer and one microporous polymer were selected for the measurements with a low-cost set-up. The quantification of R22 in the presence of R134a with this low-cost set-up was possible with a limit of detection of 0.44 vol. %, which would enable a fast and economical monitoring at recycling stations.
The determination of 1,1,1,2-tetrafluoroethane purity by gas chromatography with flame ionization detection.
Gas chromatographic method for determining fluorocarbons in air is described. Concn in air are determined directly. /Fluorocarbons/
A gas chromatographic procedure for determining atmospheric levels of fluorocarbons is described. Column is temp programmed to separate halogenated components while maintaining short retention times for each component. Freon 113 incl. /Fluorocarbons/
For more Analytic Laboratory Methods (Complete) data for 1,1,1,2-TETRAFLUOROETHANE (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

Gas chromatography with electron capture analysis of the blood headspace can be used to determine the concentration of halogenated solvents in biological samples. /Halogenated Hydrocarbons-Halogenated Solvents/
A gas chromatographic procedure with headspace analysis and flame-ionization detection is described for the determination of the chlorofluorocarbon substitute 1,1,1,2-tetrafluoroethane (HFA-134a). A 0.5-2 mL sample of heparinized whole blood from a laboratory animal or human is added directly into a presealed headspace vial from which an equivalent volume of air has been removed. The internal standard 1,1,2,2-tetrafluoroethane is added and the sample frozen until analysis. Chromatographic separation is achieved using a PoraPlot Q porous-layer capillary column. The analytical range is 5.8-3298 ng/mL when 2-mL human blood samples are used. The concentration range of the calibration curve can be easily adapted to accommodate the concentrations expected in either pharmacokinetic or toxicokinetic studies. Automation of the assay permits the maximum number of samples to be processed in a day.
Various hydrofluorocarbons (HFCs) have replaced the ozone-depleting chlorofluorocarbons and hydrochlorofluorocarbons during the last decades. The objective of this study was to examine the usefulness of blood and breath for exposure biomonitoring of HFCs. We compared data on blood and exhaled air from a series of experiments where healthy volunteers were exposed to vapors of four commonly used HFCs; 1,1-difluoroethane, 1,1,1-trifluoroethane, 1,1,1,2-tetrafluoroethane, and 1,1,1,3,3-pentafluoropropane. All four HFCs had similar toxicokinetic profiles in blood with a rapid initial increase and an apparent steady-state reached within a few minutes. For all HFCs, the inhalation uptake during exposure was low (less than 6%), most of which was exhaled post-exposure. No metabolism could be detected and only minor amounts were excreted unchanged in urine. The observed time courses in blood and breath were well described by physiologically-based pharmacokinetic (PBPK) modeling. Simulations of 8-hr exposures show that the HFC levels in both blood and breath drop rapidly during the first minutes post-exposure, whereafter the decline is considerably slower and mainly reflects washout from fat tissues. We conclude that blood and exhaled air can be used for biological exposure monitoring. Samples should not be taken immediately at the end of shift but rather 20-30 min later.
Gas chromatographic method for determining fluorocarbons is described. Concn in body fluids are determined by means of head space analysis. /Fluorocarbons/
Fluorocarbon determination in blood: gas chromatography with electron capture detection. /Fluorocarbons/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Contents under pressure.

Interactions

Although immunization injections are the most common painful medical procedures, pain-relieving interventions are not routinely used. In this randomized controlled trial, we compared the effectiveness of topical anesthesia using liposomal lidocaine to: (1) vapocoolant spray using a proprietary blend of 1,1,1,3,3-pentafluoropropane and 1,1,1,2-tetrafluoroethane; (2) nurse-administered tactile stimulation; or (3) self-directed distraction by means of reading a magazine. Liposomal lidocaine was more effective (pThe authors used a split-mouth design to determine the effectiveness of a refrigerant compared with that of a topical anesthetic gel in reducing the pain experienced during a posterior palatal anesthetic injection. Sixteen participants received a five-second application of a refrigerant (1,1,1,3,3-pentafluoropropane/1,1,1,2-tetrafluoroethane) and a two-minute application of a topical anesthetic gel (20 percent benzocaine gel) in the posterior palatal area before an injection of a local anesthetic solution was administered with a 30-gauge needle. Participants rated the pain they experienced after each injection by using a 100-millimeter visual analog scale (VAS) with endpoints of "no pain" and "worst possible pain." The authors calculated VAS scores by measuring the distance in millimeters from the no pain end of the scale. They analyzed data with a paired t test (alpha = .05). The group receiving the refrigerant had a mean VAS score of 17.7 +/- 15.3 mm, and the group receiving the topical anesthetic gel had a VAS score of 26.2 +/- 18.0 mm. The use of the refrigerant compared with the use of topical anesthetic gel significantly reduced the pain experienced during administration of local anesthetic injections (P = .02). The use of a refrigerant as a preinjection anesthetic was more effective compared with the use of a topical anesthetic gel in reducing the pain experienced by participants who received a posterior palatal injection. The potential benefits of using a refrigerant rather than a topical anesthetic gel are pain reduction, decreased application time, ease of application and avoidance of displeasing taste.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Explore Compound Types